

An In-depth Technical Guide to 4-Bromo-3-phenyl-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-3-phenyl-1H-pyrazole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-Bromo-3-phenyl-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates its chemical identity, plausible synthetic routes with detailed experimental protocols, physical and spectral properties, and a discussion of its potential biological significance based on the broader class of pyrazole derivatives. The information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel pyrazole-based compounds for therapeutic applications.

Chemical Identity

The nomenclature and key identifiers for **4-Bromo-3-phenyl-1H-pyrazole** are summarized in the table below.

Identifier	Value
IUPAC Name	4-bromo-3-phenyl-1H-pyrazole
CAS Number	13808-65-6
Molecular Formula	C ₉ H ₇ BrN ₂
Molecular Weight	223.07 g/mol
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=CN=C2Br</chem>
InChI Key	InChI=1S/C9H7BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)

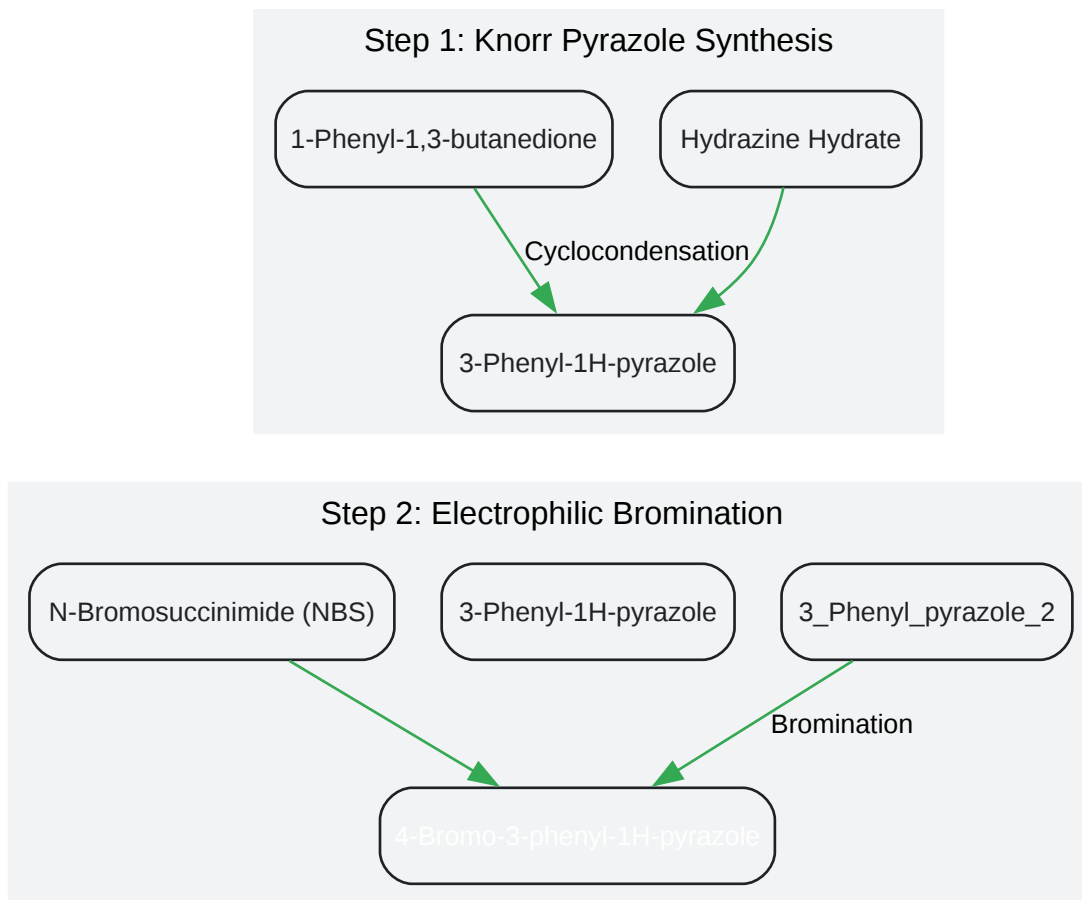
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **4-Bromo-3-phenyl-1H-pyrazole** is not extensively documented in a single source, a plausible and efficient synthetic route can be devised based on established methods for pyrazole synthesis and subsequent bromination. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine, followed by regioselective bromination of the resulting pyrazole core.

General Synthetic Pathway

A logical synthetic approach involves a two-step process: the synthesis of the parent 3-phenyl-1H-pyrazole followed by its bromination.

General Synthetic Pathway for 4-Bromo-3-phenyl-1H-pyrazole



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A plausible two-step synthesis of **4-Bromo-3-phenyl-1H-pyrazole**.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole (Knorr Synthesis)

This protocol is adapted from general procedures for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.

- Materials:
 - 1-Phenyl-1,3-butanedione (1 equivalent)
 - Hydrazine hydrate (1.2 equivalents)

- Ethanol
- Glacial acetic acid (catalytic amount)
- Distilled water
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous magnesium sulfate
- Procedure:
 - To a solution of 1-phenyl-1,3-butanedione in ethanol, add a catalytic amount of glacial acetic acid.
 - Slowly add hydrazine hydrate to the mixture at room temperature.
 - Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
 - To the residue, add distilled water and extract with ethyl acetate (3 x 50 mL).
 - Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by recrystallization or column chromatography to yield 3-phenyl-1H-pyrazole.

Experimental Protocol: Bromination of 3-Phenyl-1H-pyrazole

This protocol is based on standard procedures for the bromination of pyrazoles using N-Bromosuccinimide (NBS).

- Materials:
 - 3-Phenyl-1H-pyrazole (1 equivalent)
 - N-Bromosuccinimide (NBS) (1.1 equivalents)
 - Acetonitrile or Dichloromethane
 - Distilled water
 - Saturated sodium thiosulfate solution
 - Dichloromethane
 - Anhydrous sodium sulfate
- Procedure:
 - Dissolve 3-phenyl-1H-pyrazole in acetonitrile or dichloromethane.
 - Add N-Bromosuccinimide (NBS) portion-wise to the solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
 - Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
 - Extract the mixture with dichloromethane (3 x 30 mL).
 - Wash the combined organic layers with water and brine.
 - Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

- Purify the crude product by column chromatography on silica gel to obtain **4-Bromo-3-phenyl-1H-pyrazole**.

Physicochemical and Spectral Data

Specific experimental data for **4-Bromo-3-phenyl-1H-pyrazole** is not readily available in the public domain. The following tables provide a compilation of predicted properties and experimental data for closely related analogs to serve as a reference.

Physical Properties (Predicted and Analog Data)

Property	Value/Observation
Melting Point	Data not available for the target compound. For the related 4-Bromo-1,3,5-trimethyl-1H-pyrazole, the melting point is 30-34 °C.[1]
Boiling Point	Data not available for the target compound. For the related 4-Bromo-1,3,5-trimethyl-1H-pyrazole, the boiling point is 101-102 °C at 15 mmHg.[1]
Appearance	Likely a white to off-white solid.
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectral Data (Reference Data for Analogs)

The following data is for the closely related compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, and can be used for comparative analysis.[2][3]

Spectral Data	Observations for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole[2][3]
¹ H NMR (CDCl ₃)	δ (ppm) 7.78 (s, 1H), 7.56 (m, 2H), 7.42 (m, 2H), 7.23 (m, 1H), 4.05 (s, 3H)
¹³ C NMR (CDCl ₃)	δ (ppm) 161.2, 139.7, 129.4, 127.8, 125.8, 117.6, 82.0, 56.8
Mass Spectrum (EI)	m/z (%) 255/253 (M ⁺ , 99/100), 174 ([M-Br] ⁺ , 75)
IR (KBr)	ν (cm ⁻¹) 2947, 1554, 1502, 1099, 749, 686

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for **4-Bromo-3-phenyl-1H-pyrazole** is limited, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.

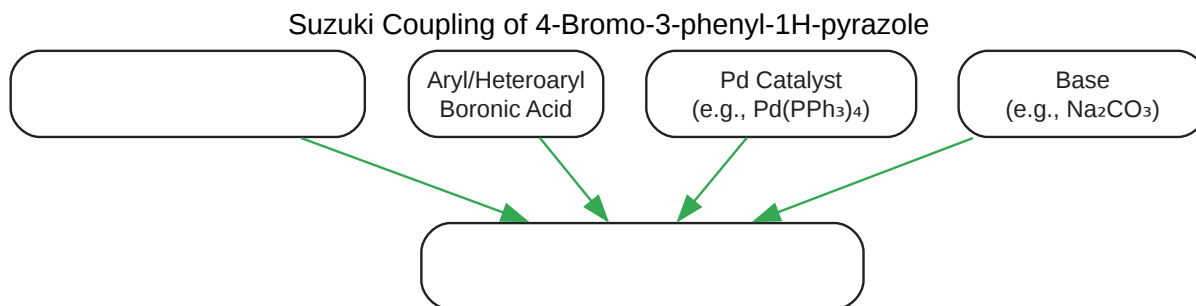
The presence of a bromine atom at the 4-position and a phenyl group at the 3-position of the pyrazole ring in the target compound offers several opportunities for its application in drug discovery:

- **Scaffold for Library Synthesis:** The bromo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the generation of diverse libraries of compounds for high-throughput screening.
- **Potential as an Enzyme Inhibitor:** Pyrazole-containing compounds are known to inhibit various enzymes. For instance, some pyrazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs.
- **Anticancer Potential:** A number of pyrazole derivatives have shown promising anticancer activity by targeting various signaling pathways involved in cell proliferation and survival,

such as those involving kinases.

Further Functionalization via Suzuki Coupling

The bromine atom on the pyrazole ring is amenable to palladium-catalyzed Suzuki cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.



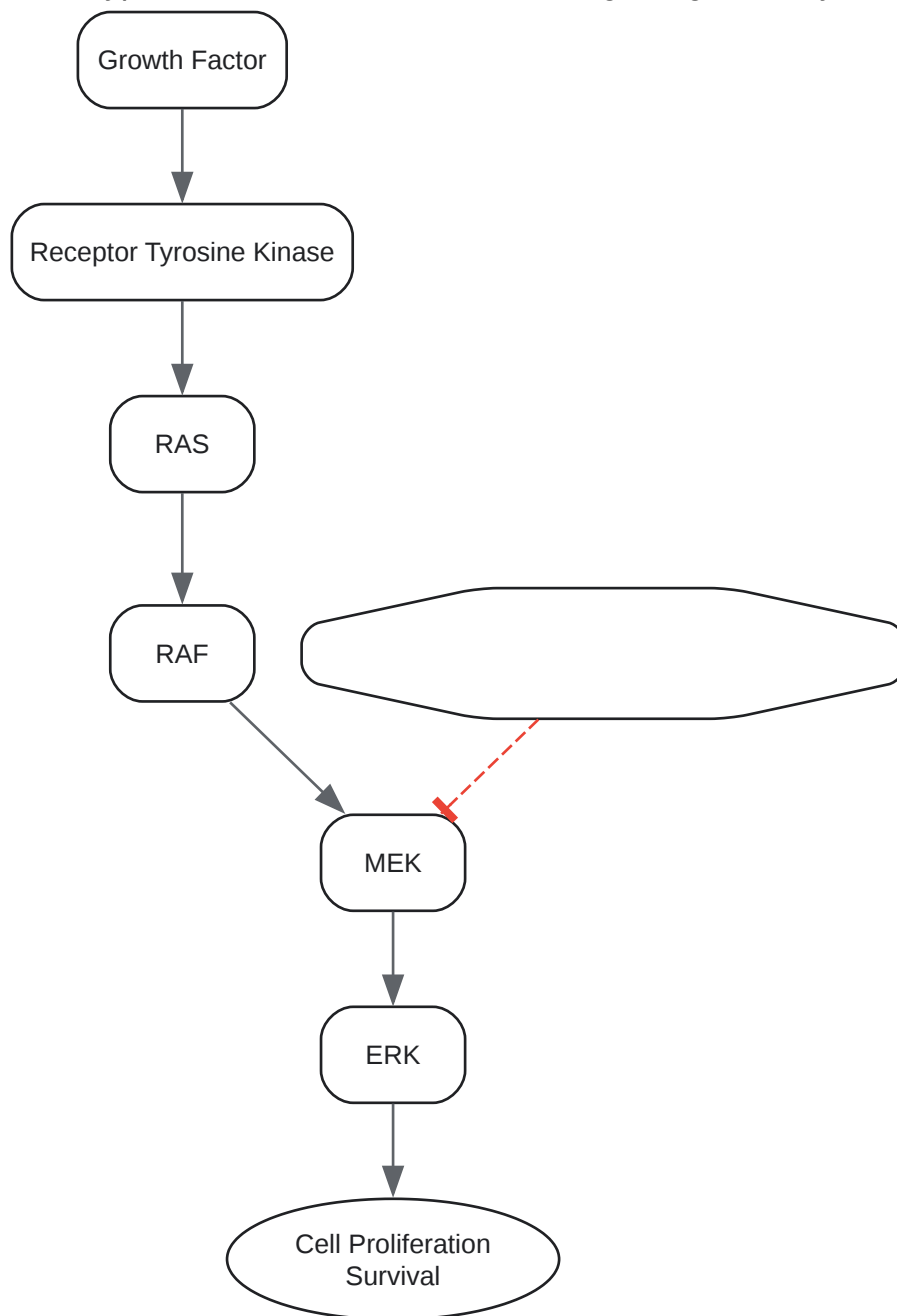
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Functionalization via Suzuki coupling.

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of other pyrazole-based anticancer agents, **4-Bromo-3-phenyl-1H-pyrazole** and its derivatives could potentially inhibit key signaling pathways involved in cancer progression, such as the MAP kinase pathway.

Hypothetical Inhibition of a Kinase Signaling Pathway

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Potential inhibition of the MEK kinase in the MAPK pathway.

Conclusion

4-Bromo-3-phenyl-1H-pyrazole represents a valuable building block in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its straightforward, albeit not

explicitly detailed, synthesis and the versatility of its bromo-substituent for further chemical modifications make it an attractive scaffold for medicinal chemistry campaigns. While specific biological data for this compound is sparse, the well-documented pharmacological activities of the broader pyrazole class suggest that derivatives of **4-Bromo-3-phenyl-1H-pyrazole** could exhibit interesting biological profiles. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its analogs is warranted to explore its full potential in drug discovery.

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